7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid
Overview
Description
7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4. It is a naturally occurring compound found in the bile of mammals and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine . This compound is also known for its involvement in various metabolic processes and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid typically involves the hydroxylation of cholic acid derivatives. One common method includes the use of selective hydroxylation reactions at the 7alpha and 12beta positions of the steroid nucleus. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification of bile acids from animal sources, followed by chemical modification to introduce the hydroxyl groups at the specified positions. This process involves multiple steps, including extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various hydroxylated and keto derivatives of the original compound. These derivatives have distinct chemical and biological properties that are useful in different applications .
Scientific Research Applications
7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications in the treatment of liver diseases, cholesterol management, and gastrointestinal disorders.
Industry: The compound is used in the formulation of pharmaceuticals and dietary supplements
Mechanism of Action
The mechanism of action of 7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors such as the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and metabolism. The compound also influences various signaling pathways that control lipid and glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A primary bile acid with three hydroxyl groups at positions 3alpha, 7alpha, and 12alpha.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3alpha and 7alpha.
Deoxycholic Acid: A secondary bile acid with hydroxyl groups at positions 3alpha and 12alpha.
Uniqueness
7alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern at the 7alpha and 12beta positions. This distinct structure imparts unique chemical and biological properties, making it valuable for specific research and therapeutic applications .
Properties
IUPAC Name |
(4R)-4-[(5S,7R,8R,9S,10S,12R,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAAZIHTDCFJX-CIKBIKKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256178 | |
Record name | (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7a,12b-dihydroxy-5b-Cholan-24-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
84413-82-1 | |
Record name | (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84413-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5β,7α,12β)-7,12-Dihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7a,12b-dihydroxy-5b-Cholan-24-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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